N-Ethyl-N-(piperidin-4-yl)acetamide chemical properties
N-Ethyl-N-(piperidin-4-yl)acetamide chemical properties
N-Ethyl-N-(piperidin-4-yl)acetamide: Structural Dynamics, Synthetic Methodologies, and Target Engagement
Executive Summary
N-Ethyl-N-(piperidin-4-yl)acetamide is a highly versatile, bifunctional piperidine derivative that serves as a privileged scaffold in modern drug discovery. Characterized by a basic secondary amine on the piperidine ring and a sterically hindered amide at the 4-position, this molecule is a critical intermediate in the synthesis of novel therapeutics targeting G-protein coupled receptors (GPCRs). Most notably, it is utilized in the development of muscarinic acetylcholine receptor (M1/M4) agonists, which are actively investigated for their profound analgesic activity and potential in treating cognitive disorders[1],[2].
As a Senior Application Scientist, this guide is designed to move beyond basic structural descriptions, providing researchers and drug development professionals with a deep dive into the chemoselectivity, self-validating synthetic protocols, and pharmacological utility of this compound.
Physicochemical Profiling & Molecular Descriptors
Understanding the physicochemical baseline of N-Ethyl-N-(piperidin-4-yl)acetamide is critical for predicting its behavior in both synthetic workflows and biological systems. The Topological Polar Surface Area (TPSA) of 32.34 Ų indicates excellent membrane permeability, making derivatives of this scaffold highly favorable for crossing the blood-brain barrier (BBB) to engage central nervous system (CNS) targets[3],[1].
| Property | Value | Reference |
| Chemical Name | N-Ethyl-N-(piperidin-4-yl)acetamide | [3] |
| CAS Registry Number | 139062-99-0 (Free Base) | [3] |
| CAS Registry Number | 1256107-25-1 (HCl Salt) | [4] |
| Molecular Formula | C9H18N2O | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Boiling Point | 285.2 ± 29.0 °C at 760 mmHg | [3] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | [3] |
| Long-Term Storage | -20 °C (1-2 years) | [3] |
Structural Reactivity & Mechanistic Causality
The synthetic utility of N-Ethyl-N-(piperidin-4-yl)acetamide stems from the orthogonal reactivity of its two nitrogen atoms:
-
The Piperidine Nitrogen (Secondary Amine): With a pKa of ~10, this nitrogen is highly nucleophilic. In drug development, this is the primary site for late-stage functionalization (e.g., alkylation, spirocyclic coupling) to build the final active pharmaceutical ingredient (API)[1].
-
The Amide Nitrogen: The lone pair on the N-ethyl nitrogen is delocalized into the adjacent carbonyl group via resonance. This renders the amide non-nucleophilic under standard conditions, allowing aggressive functionalization at the piperidine nitrogen without the risk of cross-reactivity.
Self-Validating Synthetic Methodology
To synthesize this intermediate from commercially available precursors, an orthogonal protecting group strategy is required. The following protocol details the synthesis from 1-Boc-4-piperidone, emphasizing the causality behind each reagent choice and embedding validation checkpoints to ensure a self-correcting workflow.
Step 1: Reductive Amination
-
Procedure: Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloroethane (DCE). Add ethylamine (1.2 eq) and stir at room temperature for 2 hours to allow imine formation. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solvation of STAB. STAB is explicitly chosen over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its reducing power, preventing the premature reduction of the starting ketone into an alcohol byproduct. It selectively reduces the iminium ion.
-
Validation Checkpoint: Aliquot 50 µL, quench with sat. NaHCO₃, extract with EtOAc, and run TLC (Ninhydrin stain). The complete disappearance of the ketone spot validates the progression.
Step 2: N-Acetylation
-
Procedure: Cool the crude amine solution to 0 °C. Add triethylamine (Et₃N, 2.0 eq) followed by the dropwise addition of acetyl chloride (1.2 eq). Stir for 4 hours, gradually warming to room temperature.
-
Causality: The reaction is initiated at 0 °C to control the exothermic acylation, preventing thermal degradation. Et₃N acts as a critical acid scavenger; it neutralizes the HCl generated during acylation, preventing the acidic reaction mixture from prematurely cleaving the Boc protecting group.
-
Validation Checkpoint: LC-MS analysis of the organic layer. The expected mass of the Boc-protected intermediate is [M+H]⁺ = 271.19.
Step 3: Acidic Deprotection
-
Procedure: Purify the intermediate, dissolve in minimal DCM, and add 4M HCl in dioxane (5.0 eq). Stir for 2 hours at room temperature. Evaporate the solvent to yield the product as a white solid.
-
Causality: 4M HCl in dioxane is utilized instead of Trifluoroacetic acid (TFA). While TFA is a standard deprotection reagent, HCl directly yields the target as a hydrochloride salt (CAS: 1256107-25-1)[4]. This salt exhibits superior long-term stability at -20 °C[3] and is far less hygroscopic than the corresponding TFA salt, ensuring accurate weighing in downstream API synthesis.
-
Validation Checkpoint: ¹H NMR (D₂O). The disappearance of the intense 9-proton singlet at ~1.45 ppm confirms complete Boc removal.
Synthetic workflow for N-Ethyl-N-(piperidin-4-yl)acetamide from 1-Boc-4-piperidone.
Pharmacological Target Engagement: Muscarinic Receptors
N-Ethyl-N-(piperidin-4-yl)acetamide is prominently featured in patent literature as a precursor for generating muscarinic M1 and M4 receptor agonists[1],[2].
Increasing endogenous acetylcholine signaling or directly activating M1 receptors has been validated as a mechanism for profound analgesic activity, offering an alternative to traditional opioid therapeutics[1]. In these drug designs, the piperidine core acts as a highly tunable pharmacophore. The secondary amine is functionalized with various heterocycles to optimize receptor subtype selectivity, while the N-ethylacetamide moiety mimics the binding conformation of endogenous ligands within the GPCR binding pocket[1].
GPCR signaling cascade initiated by M1 muscarinic receptor agonists derived from the scaffold.
Analytical Characterization & Quality Control
To ensure the integrity of the intermediate before downstream API synthesis, a strict analytical workflow must be enforced. Relying solely on LC-MS is insufficient due to the potential for isobaric impurities; orthogonal validation using NMR is mandatory.
Self-validating analytical workflow for intermediate quality control and batch release.
References
- US10858352B2 - Pharmaceutical compounds | Google P
- CA2993484C - Muscarinic agonists | Google P
Sources
- 1. US10858352B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 2. CA2993484C - Muscarinic agonists - Google Patents [patents.google.com]
- 3. 139062-99-0(Acetamide, N-ethyl-N-4-piperidinyl-) | Kuujia.com [kuujia.com]
- 4. N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride | 1256107-25-1 [chemicalbook.com]
